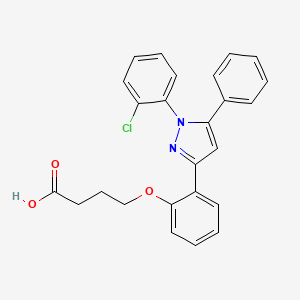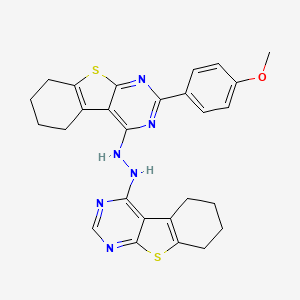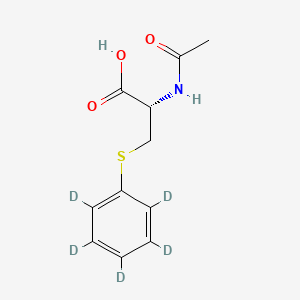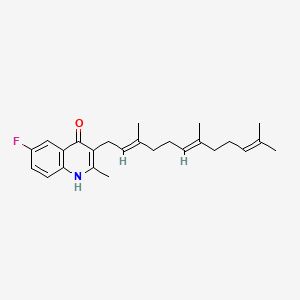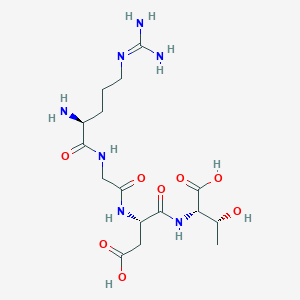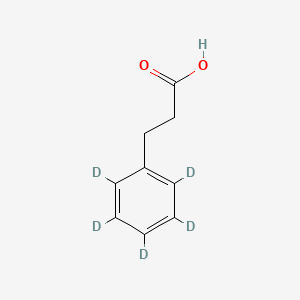
Hydrocinnamic-d5 Acid (phenyl-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamic acid-d5 is a deuterated form of hydrocinnamic acid, where five hydrogen atoms are replaced with deuterium. This compound is a carboxylic acid with the molecular formula C9H5D5O2 and a molecular weight of 155.21 g/mol . It belongs to the class of phenylpropanoids and is characterized by a phenyl ring attached to a propanoic acid group.
Preparation Methods
Hydrocinnamic acid-d5 can be synthesized through various methods. One common synthetic route involves the hydrogenation of cinnamic acid using deuterium gas. Another method includes the reduction of benzene-d5-propanol . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas under high pressure . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Hydrocinnamic acid-d5 undergoes several types of chemical reactions, including:
Scientific Research Applications
Hydrocinnamic acid-d5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydrocinnamic acid-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also interact with enzymes involved in the metabolism of phenylpropanoids, influencing their activity and regulation .
Comparison with Similar Compounds
Hydrocinnamic acid-d5 can be compared with other similar compounds such as:
Cinnamic acid: Unlike hydrocinnamic acid-d5, cinnamic acid has a double bond in the side chain and does not contain deuterium atoms.
Phenylpropanoic acid: This compound is similar to hydrocinnamic acid-d5 but lacks the deuterium atoms.
Hydroxycinnamic acids: Compounds like caffeic acid, ferulic acid, and p-coumaric acid have hydroxyl groups on the phenyl ring, which hydrocinnamic acid-d5 does not possess.
Hydrocinnamic acid-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and provides different physical and chemical properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
InChI Key |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


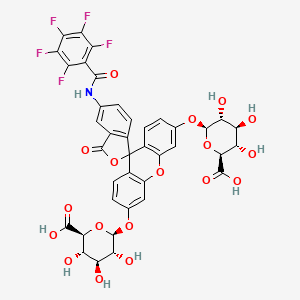

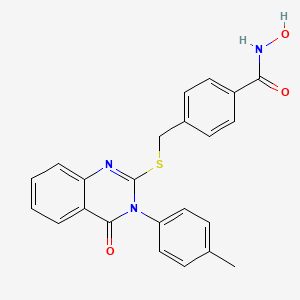
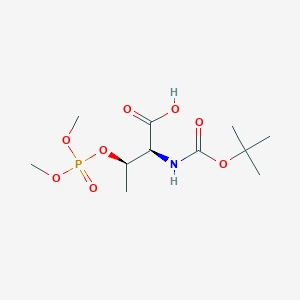
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
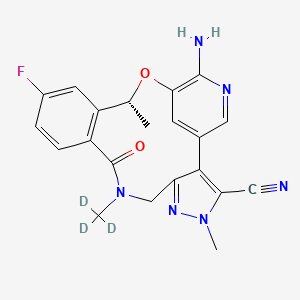
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
